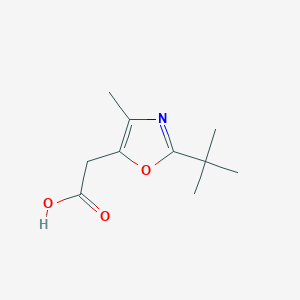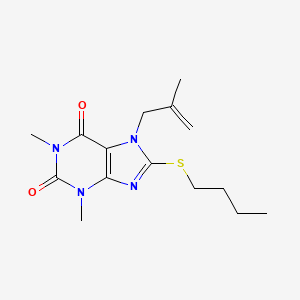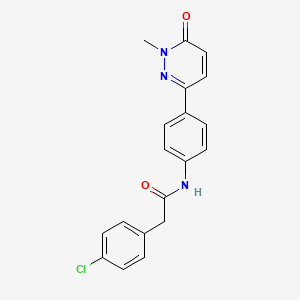
2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is an organic compound known for its application in various scientific fields. It features a combination of functional groups, such as acetamide, pyrrolidine, and isopropylthio, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves several steps:
Formation of Isopropylthio Phenyl Precursor:
Reaction of 4-chlorobenzene with isopropyl mercaptan in the presence of a base, such as sodium hydroxide, to form 4-isopropylthiophenol.
Acylation Reaction:
4-isopropylthiophenol undergoes acylation with chloroacetyl chloride in the presence of an acid catalyst to yield 2-(4-(isopropylthio)phenyl)acetyl chloride.
Formation of Pyrrolidinyl Phenyl Intermediate:
Reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with acetic anhydride to form the corresponding acetylated derivative.
Final Coupling:
The acetylated derivative is coupled with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods: Industrial production might involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Factors such as reaction time, temperature, and choice of solvents and catalysts would be crucial.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidation, particularly at the isopropylthio group, leading to sulfoxide or sulfone derivatives.
Reduction:
Reduction can occur at the acetamide group or the aromatic rings under specific conditions, such as with hydrogen gas and a suitable catalyst.
Substitution:
Various substitution reactions at the aromatic rings are possible, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can yield reduced acetamide derivatives.
Substitution can yield halogenated aromatic compounds.
科学的研究の応用
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has applications in multiple scientific fields:
Chemistry: Used as an intermediate for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. Its functional groups enable it to bind to particular proteins, influencing cellular pathways and responses.
類似化合物との比較
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be compared to other compounds with similar structures but different functional groups:
2-(4-(Methylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Differing by the isopropylthio group.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the isopropylthio and 4-(isopropylthio)phenyl groups.
2-(4-(Ethylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Ethylthio group instead of isopropylthio.
These structural variations lead to differences in reactivity, biological activity, and applications, highlighting the uniqueness of this compound.
Remember, this article should be continuously updated as new research and applications emerge. Let me know if there's anything else you need.
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)27-19-10-7-17(8-11-19)13-21(25)23-18-9-6-16(3)20(14-18)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHPQLYOVLTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2927842.png)
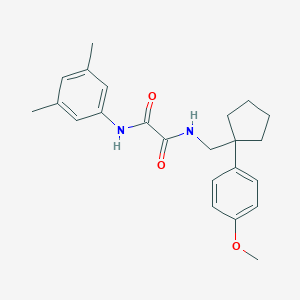
![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2927850.png)
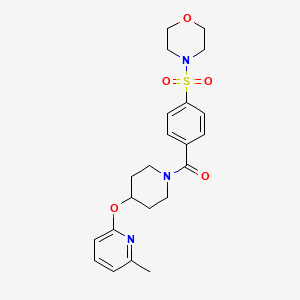
![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)
